![molecular formula C13H5ClF6N2O3 B3034520 3'-chloro-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,2'-bipyridine]-3-carboxylic acid CAS No. 1823183-96-5](/img/structure/B3034520.png)

3'-chloro-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,2'-bipyridine]-3-carboxylic acid

Vue d'ensemble

Description

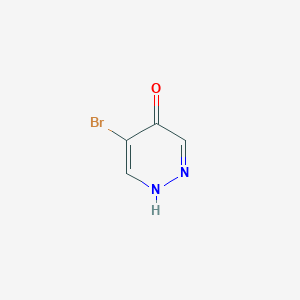

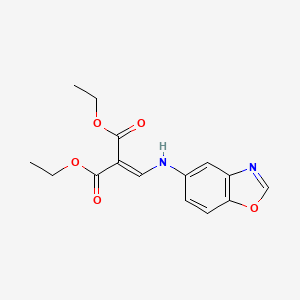

The compound 3'-chloro-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,2'-bipyridine]-3-carboxylic acid is a complex organic molecule that is likely to have a bipyridine core structure with additional functional groups such as chloro, oxo, and trifluoromethyl groups, as well as a carboxylic acid moiety. The presence of these groups suggests that the compound could have interesting chemical properties and reactivity, which could be useful in various chemical applications.

Synthesis Analysis

The synthesis of related compounds involves the chlorination of amino-substituted benzoic acids. For example, 3-chloro-2,4,5-trifluorobenzoic acid is prepared by chlorinating 3-amino-2,4,5-trifluorobenzoic acid . This suggests that a similar approach could be used for the synthesis of the title compound, possibly starting with an amino-substituted bipyridine and then introducing the trifluoromethyl and carboxylic acid groups.

Molecular Structure Analysis

The molecular structure of related compounds shows that the carboxyl group can be twisted relative to the core aromatic ring. In the case of 3-chloro-2,4,5-trifluorobenzoic acid, the carboxyl group is twisted by 6.8° relative to the benzene ring . This indicates that in the title compound, there could also be a twist between the carboxyl group and the bipyridine core, which could affect its reactivity and interactions with other molecules.

Chemical Reactions Analysis

The title compound's related bipyridine derivatives have been shown to undergo reactions with alcohols to produce bis(alkyloxycarbonyl)-bipyridines . Additionally, when reacted with a mixture of thionyl chloride and chlorine, these derivatives can form trichloroindolizines through an intramolecular N-chloroacylation mechanism . This suggests that the title compound may also participate in similar intramolecular acylation reactions, potentially leading to the formation of novel heterocyclic structures.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of the title compound are not provided, the presence of multiple electronegative groups such as chloro and trifluoromethyl suggests that it would have a significant dipole moment and could engage in strong intermolecular interactions. The carboxylic acid group could form hydrogen bonds, as seen in the crystal structure of 3-chloro-2,4,5-trifluorobenzoic acid, where molecules are linked into dimers through O—H⋯O hydrogen bonds . These properties would influence the compound's solubility, melting point, and boiling point, as well as its potential applications in materials science or pharmaceuticals.

Applications De Recherche Scientifique

Crystal Growth & Design

A study by Bhogala and Nangia (2003) discussed the crystallization of cis,cis-1,3,5-Cyclohexanetricarboxylic acid with various bipyridine bases. This process forms molecular complexes with intricate hydrogen bond networks, highlighting the compound's relevance in crystal engineering.

Chemical Synthesis

Sam et al. (2002) in their work published in the Journal of The Chemical Society-Perkin Transactions 1, demonstrated the synthesis of novel trichloroindolizine derivatives from reactions involving bis(chloroacyl)bipyridine (Sam et al., 2002). This showcases the compound's utility in organic synthesis and the development of new chemical entities.

Modified Ullmann Reaction

Munavalli et al. (1995) reported in the Journal of Fluorine Chemistry on the application of the modified Ullmann reaction to 2-chloro-3-trifluoromethylpyridine, yielding products including 5,5'-bis(trifluoromethyl)-2,2'-bipyridine (Munavalli et al., 1995). This study illustrates the compound's role in facilitating specific chemical transformations.

Material Science

In the field of material science, Liu et al. (2017) in the European Polymer Journal explored novel poly(amide-imide)s with trifluoromethyl and chloride substituents, emphasizing the compound's significance in the development of materials with enhanced thermal, dielectric, and optical properties (Liu et al., 2017).

Catalysis

Wang, Lu, and Ishihara (2018) in Chemical Communications described the use of bis(trifluoromethyl)phenylboronic acid, related to the compound , as a catalyst for amidation between carboxylic acids and amines, hinting at potential catalytic applications (Wang et al., 2018).

Luminescence Studies

Feyand et al. (2013) investigated bismuth carboxylates, related to the compound, for their luminescence properties, as reported in Chemistry. This suggests potential applications in photonic and electronic devices (Feyand et al., 2013).

Safety and Hazards

Propriétés

IUPAC Name |

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxo-5-(trifluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H5ClF6N2O3/c14-8-2-5(12(15,16)17)3-21-9(8)22-4-6(13(18,19)20)1-7(10(22)23)11(24)25/h1-4H,(H,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJTGPCLKOXBHPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)N2C=C(C=C(C2=O)C(=O)O)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H5ClF6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2,5-dimethylphenyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3034437.png)

![2-[2-(17-Amino-4,16-dihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B3034441.png)

![2-[2-(17-Acetamido-4,16-dihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B3034445.png)

![Benzo[D]oxazol-4-YL trifluoromethanesulfonate](/img/structure/B3034449.png)

![(6-Bromobenzo[b]thiophen-2-yl)methanamine](/img/structure/B3034453.png)

![2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid](/img/structure/B3034458.png)